(3R)-Oxolane-3-sulfonyl chloride
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Overview
Description
“(3R)-Oxolane-3-sulfonyl chloride” is a chemical compound with the CAS Number: 1827681-01-5 . It has a molecular weight of 170.62 and its IUPAC name is ®-tetrahydrofuran-3-sulfonyl chloride . The compound is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H7ClO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2/t4-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Solid-Phase Synthesis Applications
Polymer-supported sulfonyl chloride, including derivatives like (3R)-oxolane-3-sulfonyl chloride, has been utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. These compounds exhibit broad antibacterial activity, making them significant in drug development. The synthesis involves attaching 1,2-diols to a solid support, followed by reaction with p-toluenesulfonyl isocyanate, and subsequent cyclo-elimination, which leads to detachment from the resin. This method allows the preparation of oxazolidinones with high enantiopurity using enantiopure 1,2-diols (Holte, Thijs, & Zwanenburg, 1998).
Preparation of Sulfonyl Fluorides
This compound can be used in the synthesis of sulfonyl fluorides. A method using heteroaromatic thiols oxidized to sulfonyl chloride at low temperatures by sodium hypochlorite avoids using chlorine gas. This method produces sulfonyl fluorides that are stable enough to be purified and stored, making them useful monomers in parallel chemistry efforts (Wright & Hallstrom, 2006).
Synthesis of Trifluoromethyl Thiolsulphonates
A novel tandem reaction of sulfonyl chloride, including this compound, with trifluoromethylsulfanylamide has been described for synthesizing trifluoromethyl thiolsulphonates. This process is believed to generate sulfinate from sulfonyl chloride as a critical intermediate, with a broad functional group tolerance (Li, Qiu, Wang, & Sheng, 2017).
Friedel-Crafts Sulfonylation
This compound has been employed in Friedel-Crafts sulfonylation reactions. For instance, the synthesis of diaryl sulfones from benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids. This approach demonstrates enhanced reactivity and almost quantitative yields of the products (Nara, Harjani, & Salunkhe, 2001).
Safety and Hazards
Properties
IUPAC Name |
(3R)-oxolane-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZIUOJNVVIOEY-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1827681-01-5 |
Source
|
Record name | (3R)-oxolane-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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